![molecular formula C26H16Cl4O4 B2491383 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone CAS No. 383148-12-7](/img/structure/B2491383.png)
1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds similar to 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone, the synthetic approach could involve strategies such as Friedel-Crafts acylation, etherification, and subsequent functional group modifications to introduce the specific ether and ketone functionalities, as well as the dichlorophenyl and naphthyl groups. For example, Quallich and Woodall (1992) discussed routes for the synthesis of related compounds, highlighting the use of catalytic asymmetric reductions and SN2 displacement reactions with higher order cuprates, followed by intramolecular Friedel-Crafts cyclization to build complex cyclic structures (Quallich & Woodall, 1992).
Molecular Structure Analysis
The molecular structure of organic compounds like this one is often determined using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. Sarala et al. (2006) detailed the crystal structure of a key intermediate in the synthesis of a related compound, providing insights into the molecular geometry and conformation (Sarala et al., 2006).
科学的研究の応用
Heme Oxygenase Inhibition
One application of derivatives similar to the specified compound involves the inhibition of heme oxygenases, enzymes implicated in various physiological and pathological processes. Derivatives with halogen-substituted aromatic moieties, such as 3,4-dichlorophenyl, have been found to be potent inhibitors, offering potential for therapeutic applications (Roman et al., 2010).
Crystal Structure Analysis
The crystal structure of compounds with 3,4-dichlorophenyl groups has been studied to understand their physical and chemical properties. For example, the crystal structure analysis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, a key intermediate in drug synthesis, provides insights into its molecular configuration and potential applications in pharmaceuticals (Sarala et al., 2006).
Biotransformation for Drug Synthesis
Derivatives of the compound have been used in biotransformation processes to synthesize chiral intermediates for antifungal agents. The use of specific bacterial strains for the biocatalysis of related compounds to produce chiral alcohols demonstrates a novel approach to drug synthesis, emphasizing the importance of enantioselectivity and yield in pharmaceutical manufacturing (Miao et al., 2019).
Organic Synthesis and Material Science
The reactivity of compounds with 3,4-dichlorophenyl groups towards other chemicals has been explored for the synthesis of valuable intermediates in antidepressant production and other applications. Studies detailing the synthesis processes and the physicochemical properties of these intermediates shed light on their versatility and potential in creating complex organic molecules (Koltunov et al., 2012).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]naphthalen-1-yl]oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl4O4/c27-19-9-7-15(11-21(19)29)23(31)13-33-25-5-1-3-17-18(25)4-2-6-26(17)34-14-24(32)16-8-10-20(28)22(30)12-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICZOZQDARZJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=C1)OCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


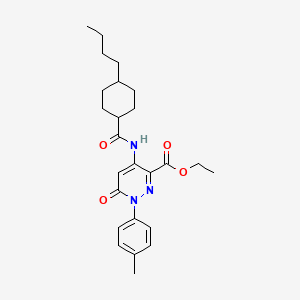

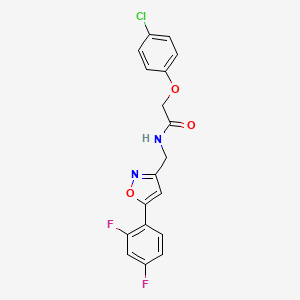
![1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491306.png)
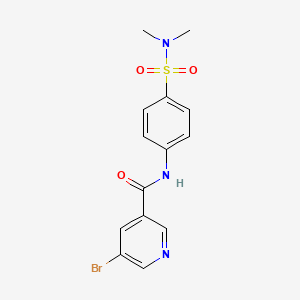
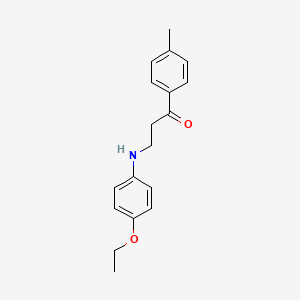

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)
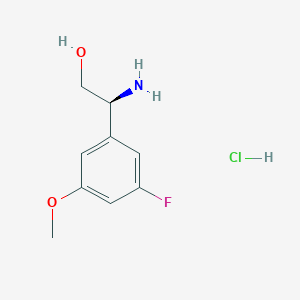
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)
![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)
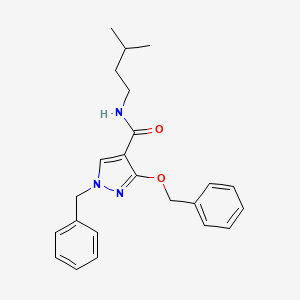
![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)